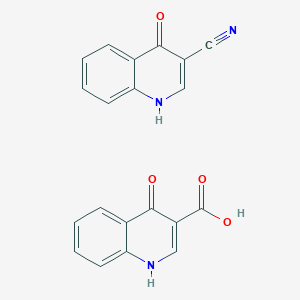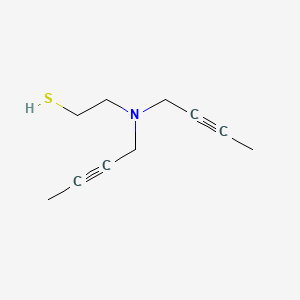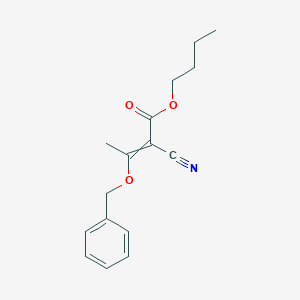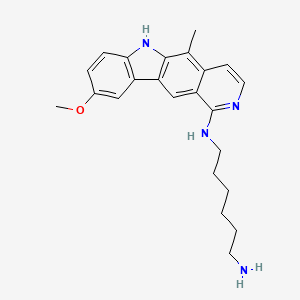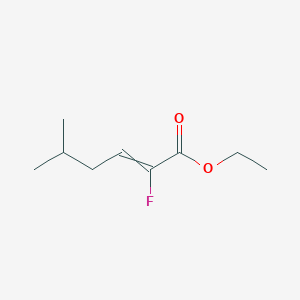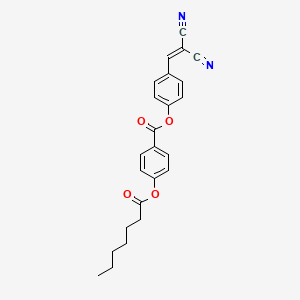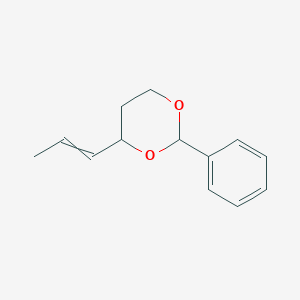
1,3-Dioxane, 2-phenyl-4-(1-propenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dioxane, 2-phenyl-4-(1-propenyl)-: is an organic compound with the molecular formula C12H14O2 It is a heterocyclic compound containing a six-membered ring with two oxygen atoms at the 1 and 3 positions, a phenyl group at the 2 position, and a propenyl group at the 4 position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,3-Dioxanes can be synthesized from carbonyl compounds with 1,3-propanediol or 1,2-ethanediol in the presence of a Brönsted or Lewis acid catalyst . The reaction typically involves the formation of a cyclic acetal or ketal, which provides stability against nucleophiles and bases. A standard procedure employs toluenesulfonic acid as a catalyst in refluxing toluene, allowing continuous removal of water from the reaction mixture using a Dean-Stark apparatus .
Industrial Production Methods: Industrial production methods for 1,3-dioxanes often involve similar synthetic routes but on a larger scale. The use of efficient catalysts such as zirconium tetrachloride (ZrCl4) and tetrabutylammonium tribromide in absolute alcohol has been reported to yield high amounts of the desired product .
Analyse Chemischer Reaktionen
Types of Reactions: 1,3-Dioxane, 2-phenyl-4-(1-propenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like KMnO4 and OsO4.
Reduction: Reduction reactions can be carried out using reagents such as LiAlH4 and NaBH4.
Substitution: The compound can undergo substitution reactions with nucleophiles like RLi and RMgX.
Common Reagents and Conditions:
Oxidation: KMnO4 in aqueous solution or OsO4 in the presence of a co-oxidant.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Organolithium reagents (RLi) or Grignard reagents (RMgX) in anhydrous conditions.
Major Products Formed:
Wissenschaftliche Forschungsanwendungen
1,3-Dioxane, 2-phenyl-4-(1-propenyl)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for carbonyl compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers and as a solvent in various industrial processes.
Wirkmechanismus
The mechanism of action of 1,3-Dioxane, 2-phenyl-4-(1-propenyl)- involves its interaction with molecular targets and pathways. The compound can act as a nucleophile or electrophile depending on the reaction conditions. It can form stable intermediates through acetal or ketal formation, which can then undergo further transformations .
Vergleich Mit ähnlichen Verbindungen
1,3-Dioxane, 2-phenyl-: Similar structure but lacks the propenyl group at the 4 position.
1,3-Dioxane, 4-phenyl-: Similar structure but the phenyl group is at the 4 position instead of the 2 position.
1,3-Dioxolane, 2-phenyl-: A five-membered ring analog with similar functional groups.
Uniqueness: 1,3-Dioxane, 2-phenyl-4-(1-propenyl)- is unique due to the presence of both a phenyl and a propenyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This structural feature makes it a valuable compound for various synthetic and industrial applications .
Eigenschaften
CAS-Nummer |
76411-45-5 |
|---|---|
Molekularformel |
C13H16O2 |
Molekulargewicht |
204.26 g/mol |
IUPAC-Name |
2-phenyl-4-prop-1-enyl-1,3-dioxane |
InChI |
InChI=1S/C13H16O2/c1-2-6-12-9-10-14-13(15-12)11-7-4-3-5-8-11/h2-8,12-13H,9-10H2,1H3 |
InChI-Schlüssel |
HLBAOOXOQMCWMO-UHFFFAOYSA-N |
Kanonische SMILES |
CC=CC1CCOC(O1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


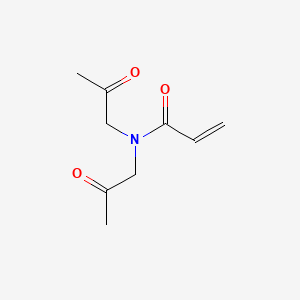
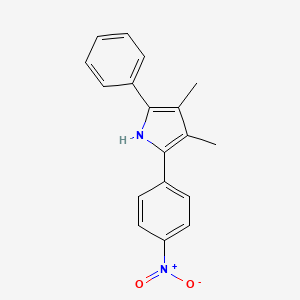
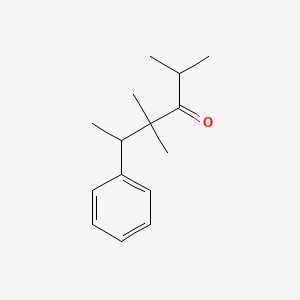
![Uridine, 2'-deoxy-5-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]-](/img/structure/B14450330.png)
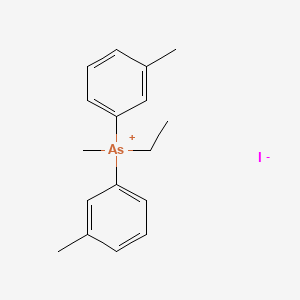
![6-Ethylidenebicyclo[2.2.1]heptan-2-one](/img/structure/B14450345.png)
